4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid
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Overview
Description
4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via Suzuki–Miyaura coupling, which involves the reaction of arylboronic acids with halogenated piperidine derivatives under palladium catalysis.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions and the use of cost-effective and scalable processes. The development of fast and efficient synthetic routes is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid has various scientific research applications, including:
Biology: It is used in the study of biological pathways and as a tool for investigating the function of specific proteins and enzymes.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors and enzymes, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and pharmacological properties. Its methoxyphenyl group and carboxylic acid functionality make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
916134-95-7 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)methyl]piperidine-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO3/c1-18-13-4-2-3-12(10-13)9-11-5-7-15(8-6-11)14(16)17/h2-4,10-11H,5-9H2,1H3,(H,16,17) |
InChI Key |
PHRJDDMFDNQFJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CCN(CC2)C(=O)O |
Origin of Product |
United States |
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